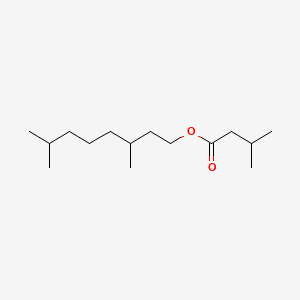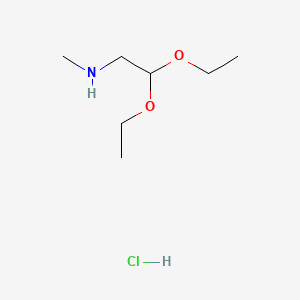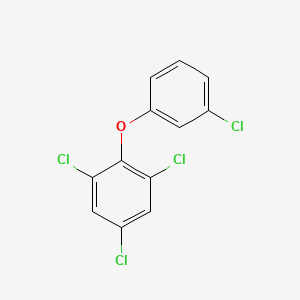
2,3',4,6-Tetrachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’,4,6-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O. It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxic effects and environmental persistence .
準備方法
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 2,3’,4,6-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods
Industrial production methods for ethers often involve the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
化学反応の分析
Types of Reactions
2,3’,4,6-Tetrachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like HBr or HI for cleavage reactions. The conditions for these reactions typically involve high temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, the cleavage of ethers by strong acids typically produces alcohols and alkyl halides .
科学的研究の応用
2,3’,4,6-Tetrachlorodiphenyl ether has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential toxic effects and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Used in the production of various industrial chemicals and materials .
作用機序
The mechanism of action of 2,3’,4,6-Tetrachlorodiphenyl ether involves its interaction with molecular targets and pathways in biological systems. It is known to interact with the aryl hydrocarbon receptor (AhR), which mediates its toxic effects. The binding of the compound to AhR leads to the activation of various downstream signaling pathways, resulting in changes in gene expression and cellular function .
類似化合物との比較
2,3’,4,6-Tetrachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and polychlorinated biphenyls. Some similar compounds include:
- 2,4,4’,6-Tetrachlorodiphenyl ether
- 2,4,4’,5-Tetrachlorodiphenyl ether
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,4,6-Trichlorophenol
- Pentachlorophenol
These compounds share similar structural features and toxicological properties but differ in their specific chemical and physical characteristics.
特性
CAS番号 |
727738-55-8 |
|---|---|
分子式 |
C12H6Cl4O |
分子量 |
308.0 g/mol |
IUPAC名 |
1,3,5-trichloro-2-(3-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H |
InChIキー |
AVSRXQFGVHEINV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


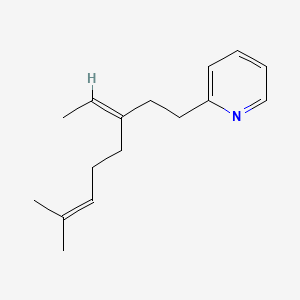
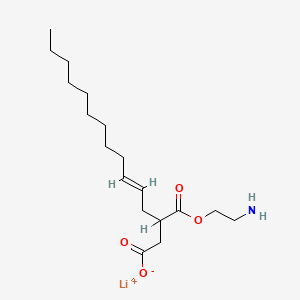
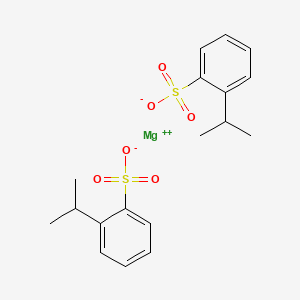
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
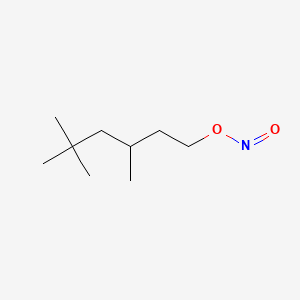
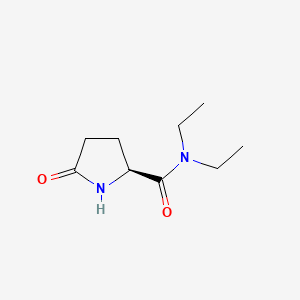
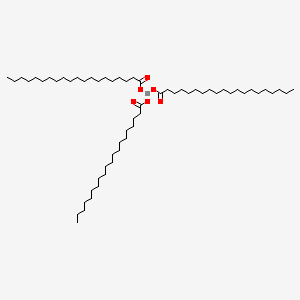
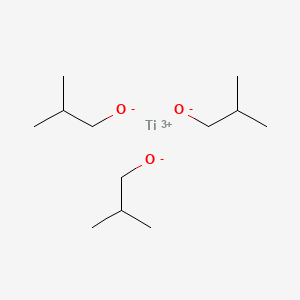

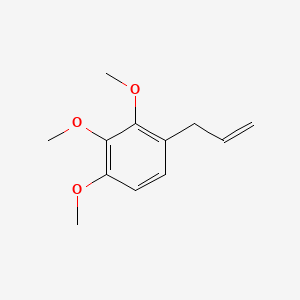
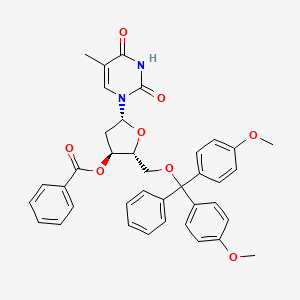
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12662850.png)
